molecular formula C9H14N8O2 B12523155 Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- CAS No. 676324-06-4

Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-

Cat. No.: B12523155
CAS No.: 676324-06-4
M. Wt: 266.26 g/mol
InChI Key: WUYSYYONZGIQSK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s systematic IUPAC name, guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- , reflects its hybrid structure combining a purine core with a guanidine substituent and a dihydroxypropyl side chain. The purine ring system is numbered according to IUPAC conventions, with:

  • A 2-amino group at position 2.
  • A 9-(2,3-dihydroxypropyl) substituent at position 9.
  • A guanidine moiety (-NH-C(=NH)-NH2) replacing the hydroxyl group at position 6.

The structural formula is represented as:
$$ \text{C}9\text{H}{14}\text{N}8\text{O}2 $$
with the SMILES notation NC(=N)Nc1ncnc2n1c(nc2N)C(C(CO)O)O , derived from purine backbone modifications.

Alternative Nomenclature Systems and Registry Identifiers

This compound is recognized under multiple nomenclature frameworks and registry systems:

Identifier Type Value Source
CAS Registry Number 676324-06-4
IUPAC Name [2-Amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]guanidine
Simplified Molecular Name 9-(2,3-Dihydroxypropyl)-6-guanidinopurine

The CAS registry number 676324-06-4 is the primary unique identifier for this compound in chemical databases. Alternative naming conventions emphasize the guanidine functional group’s position (C6) and the dihydroxypropyl side chain’s stereochemistry.

Molecular Formula and Weight Analysis

The molecular formula C$$9$$H$${14}$$N$$8$$O$$2$$ corresponds to a molecular weight of 266.26 g/mol . Key compositional features include:

  • Purine backbone : Contributes 5 nitrogen atoms and 5 carbon atoms.
  • Guanidine group : Adds 3 nitrogen atoms and 1 carbon atom.
  • 2,3-Dihydroxypropyl chain : Introduces 3 carbons, 2 hydroxyl groups, and 6 hydrogens.

Elemental Composition Breakdown :

  • Carbon (C): $$9 \times 12.01 = 108.09 \, \text{g/mol}$$
  • Hydrogen (H): $$14 \times 1.01 = 14.14 \, \text{g/mol}$$
  • Nitrogen (N): $$8 \times 14.01 = 112.08 \, \text{g/mol}$$
  • Oxygen (O): $$2 \times 16.00 = 32.00 \, \text{g/mol}$$

The calculated molecular weight ($$108.09 + 14.14 + 112.08 + 32.00 = 266.31 \, \text{g/mol}$$) aligns closely with the reported value of 266.26 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676324-06-4

Molecular Formula

C9H14N8O2

Molecular Weight

266.26 g/mol

IUPAC Name

2-[2-amino-9-(2,3-dihydroxypropyl)purin-6-yl]guanidine

InChI

InChI=1S/C9H14N8O2/c10-8(11)14-6-5-7(16-9(12)15-6)17(3-13-5)1-4(19)2-18/h3-4,18-19H,1-2H2,(H6,10,11,12,14,15,16)

InChI Key

WUYSYYONZGIQSK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CC(CO)O)N)N=C(N)N

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

Reagent/Condition Purpose Yield (%) Reference
2,3-Dihydroxypropyl bromide Alkylation agent 52–65
Cs₂CO₃ (DMF, 20°C) Base for deprotonation
N-Chlorosuccinimide (NCS) Mesylation of hydroxyl groups 52–65

Example Protocol :

  • Mesylation : A glycerol derivative (e.g., 2,3-dihydroxypropyl alcohol) is treated with mesyl chloride or NCS in DMF to generate a mesylate intermediate.
  • Alkylation : The mesylate reacts with 2-amino-6-chloro-9H-purine in the presence of Cs₂CO₃ to yield the 9-(2,3-dihydroxypropyl)-2-amino-6-chloro-9H-purine intermediate.

Step 2: Guanidinylation at Position 6

The 6-chloro group is replaced with a guanidine moiety using guanidine reagents under basic conditions.

Reagents and Conditions

Reagent/Condition Purpose Yield (%) Reference
Guanidine carbonate Guanidine source 60–75
K₂CO₃ (DMF, 80°C) Base and solvent for substitution
NaCNBH₃ (MeOH) Reductive amination (if needed)

Example Protocol :

  • Substitution : The 6-chloro intermediate is heated with guanidine carbonate in DMF and K₂CO₃ to yield the 6-guanidine product.
  • Deprotection : If protecting groups (e.g., silyl ethers) were used on the dihydroxypropyl group, they are removed under acidic or fluoride-mediated conditions.

Alternative Approaches

Mitsunobu Reaction

For stereoselective alkylation, the Mitsunobu reaction may be employed:

  • Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
  • Conditions : Anhydrous THF, 0°C to room temperature.
  • Outcome : High stereospecificity for the 9-(2,3-dihydroxypropyl) group.

Glycidol Derivatives

Epoxide-opening reactions with glycidol derivatives (e.g., epichlorohydrin) can introduce the dihydroxypropyl group under basic conditions.

Challenges and Considerations

  • Hydrolytic Stability : The 6-guanidine group is prone to hydrolysis in acidic media. Reactions are typically conducted in aprotic solvents (e.g., DMF, DMSO).
  • Stereochemistry : The 2,3-dihydroxypropyl group may require chiral resolution if enantiomeric purity is critical.
  • Byproduct Formation : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control.

Data Tables

Table 1: Comparative Yields for Alkylation Methods

Method Reagent System Yield (%) Reference
Mesylation + Alkylation NCS/Cs₂CO₃ (DMF) 52–65
Mitsunobu Reaction PPh₃/DEAD (THF) 70–80

Table 2: Guanidinylation Conditions

Base Solvent Temperature Time (h) Yield (%)
K₂CO₃ DMF 80°C 12 60–75
NaOH MeOH/H₂O 60°C 6 50–60

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Guanidine derivatives have been studied for their antiviral properties. Specifically, they have shown effectiveness against several viruses by inhibiting viral replication processes. For instance, guanidine hydrochloride has been noted for its ability to interfere with the replication of certain viruses by impacting cellular mechanisms essential for viral life cycles .

Cancer Research
Research has indicated that guanidine-modified nucleic acids can enhance the stability and binding affinity of oligonucleotides in cancer treatment applications. The incorporation of guanidine groups into nucleic acid structures has been shown to stabilize triplex formations, which can be pivotal in targeting specific RNA sequences associated with cancer . The guanidine group enhances hydrogen bonding interactions, thereby improving the specificity and efficacy of these modified nucleic acids.

Molecular Biology

Enzyme Substrates and Inhibitors
Guanidine compounds play a role as substrates or inhibitors in various enzymatic reactions. For example, studies have demonstrated that guanidine can act as an inhibitor of certain deoxyribosyl transferases, which are crucial in synthesizing non-natural deoxynucleosides used in pharmaceuticals . This inhibition is valuable in drug development where control over enzymatic pathways is necessary.

Nucleic Acid Recognition
Incorporating guanidine into nucleic acid structures has been shown to enhance binding affinities for specific targets. The guanidine group is particularly effective in recognizing the Hoogsteen edge of guanine bases in DNA and RNA structures, facilitating more robust interactions that are beneficial for therapeutic applications .

Biochemistry

Nitrogen Metabolism Studies
Recent research has highlighted the role of guanidine in nitrogen metabolism within plants and microorganisms. A study identified novel enzymes capable of producing guanidine from homoarginine, shedding light on its metabolic pathways and potential roles in cellular processes . Understanding these pathways can lead to advancements in agricultural biotechnology and environmental science.

Biochemical Assays
Guanidine compounds are utilized in various biochemical assays due to their ability to denature proteins and facilitate the study of protein interactions. For instance, guanidine hydrochloride is commonly used to unfold proteins for analysis via spectroscopic techniques . This application is crucial for understanding protein structure-function relationships.

Case Studies

Study Focus Findings
eLife Study on Guanidine ProductionNitrogen metabolismIdentified new enzymes that produce guanidine from homoarginine; significant implications for understanding nitrogen cycling in eukaryotes .
Cancer Treatment with Guanidine-modified Nucleic AcidsAntitumor activityEnhanced binding and stability of modified nucleic acids targeting oncogenes; potential therapeutic applications .
Inhibition Studies on Enzymatic FunctionsDrug developmentDemonstrated how guanidine derivatives inhibit key enzymes involved in nucleoside metabolism; important for developing antiviral drugs .

Comparison with Similar Compounds

Table 1: Key Structural Features of Compound A and Analogues

Compound Name 6-Position Substituent 9-Position Substituent Additional Features Reference
Compound A Guanidine 2,3-Dihydroxypropyl 2-Amino group N/A
3-(6-Amino-8-bromo-9H-purin-9-yl)propane-1,2-diol Amino 2,3-Dihydroxypropyl 8-Bromo substitution
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine Benzylamino Isopropyl 2-Chloro substitution
6-[2-Acetoxy-4-fluorophenyl]-9-alkylpurine Aryl (fluorophenyl) Alkyl (ribofuranosyl-linked) Acetoxy functional group

Key Observations :

  • Substituent Diversity : Compound A’s 6-guanidine group contrasts with chloro (e.g., ), bromo (e.g., ), or aryl substituents (e.g., ). Guanidine’s basicity and hydrogen-bonding capacity may enhance target binding compared to electron-withdrawing groups like chloro.
  • 9-Position Modifications : The 2,3-dihydroxypropyl group in Compound A and the brominated analogue improves hydrophilicity, whereas bulky groups like isopropyl or adamantyl may hinder solubility but enhance steric interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Spectral Data (Key Peaks)
Compound A (theoretical) C₉H₁₄N₈O₂ 278.26 Not reported IR: ~3350 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=N); NMR: δ 4.0–4.5 (dihydroxypropyl protons)
3-(6-Amino-8-bromo-9H-purin-9-yl)propane-1,2-diol C₈H₁₁BrN₅O₂ 289.11 Not reported HRMS (ESI): m/z 290.02 (M+H⁺)
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine C₁₅H₁₇ClN₆ 316.79 180–182 ¹H NMR: δ 1.60 (d, J = 6.8 Hz, isopropyl)

Notes:

  • Compound A’s dihydroxypropyl group likely reduces melting points compared to hydrophobic analogues like N-benzyl-9-isopropylpurines .
  • The guanidine moiety may result in higher solubility in aqueous media relative to brominated or chlorinated derivatives.

Biological Activity

Guanidine derivatives, particularly those containing purine structures, have garnered attention in recent years for their diverse biological activities, including anticancer, antiviral, and enzyme inhibition properties. This article focuses on the compound "Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]" and its biological activities based on current research findings.

Overview of Guanidine Derivatives

Guanidine compounds are characterized by their basicity and ability to form strong hydrogen bonds. The presence of guanidine moieties in various compounds has been shown to enhance their biological activity significantly. Research indicates that guanidine derivatives can act as effective inhibitors of enzymes such as arginase and exhibit cytotoxic effects against various cancer cell lines.

Biological Activities

  • Cytotoxic Activity :
    Recent studies have demonstrated that purine derivatives, including guanidine compounds, exhibit high cytotoxic activity against several cancer cell lines. For instance, a study reported that certain derivatives showed significant cytotoxic effects against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells. The mechanism of action appears to involve the inhibition of DNA biosynthesis and cell cycle disruption in sensitive tumor cell lines .
  • Antiviral Properties :
    Some guanidine derivatives have shown promising antiviral activity. Compounds with a purine backbone were tested against herpes simplex virus type 1 (HSV-1) and demonstrated effectiveness even against acyclovir-resistant strains . The structural modifications in these compounds were crucial for enhancing their antiviral properties.
  • Enzyme Inhibition :
    Guanidine-containing compounds have been identified as potent inhibitors of arginase, an enzyme involved in the urea cycle. A series of synthesized guanidine derivatives exhibited low nanomolar potency against human arginase 1 (hARG1), with some compounds showing IC50 values as low as 32 nM. This suggests their potential for therapeutic applications in conditions where arginase activity is implicated .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of guanidine derivatives and their biological activities is essential for drug design. The following table summarizes key findings from SAR studies on guanidine analogs:

CompoundStructureIC50 (nM)Biological Activity
15aR-enantiomer32hARG1 inhibitor
15bMethyl substituent78hARG1 inhibitor
15cMethyl on guanidine233Reduced activity
15aaUnsubstituted67Potent hARG1 inhibitor

These findings indicate that modifications at specific positions can significantly alter the potency and selectivity of guanidine derivatives as enzyme inhibitors.

Case Study 1: Anticancer Activity

A study focused on synthesizing thiourea and guanidine derivatives revealed promising anticancer properties against cisplatin-resistant cell lines. The synthesized compounds exhibited low IC50 values in vitro, indicating strong potential for further development in cancer therapeutics .

Case Study 2: Antiviral Efficacy

In another investigation, purine conjugates were synthesized and tested against HSV-1. The results highlighted that structural variations led to enhanced antiviral activity, suggesting a viable pathway for developing new antiviral agents based on guanidine structures .

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